3-Amino-4-(cyclopropylamino)benzamide
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Overview
Description
3-Amino-4-(cyclopropylamino)benzamide is a chemical compound with the molecular formula C10H13N3O . It is a derivative of benzamide, which is a simple aromatic carboxylic amide .
Synthesis Analysis
The synthesis of benzamide derivatives, including 3-Amino-4-(cyclopropylamino)benzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Molecular Structure Analysis
The molecular structure of 3-Amino-4-(cyclopropylamino)benzamide can be analyzed using density functional theory (DFT). The formation of intramolecular hydrogen bonding can be identified from structural parameter analysis .Physical And Chemical Properties Analysis
Most amides, including 3-Amino-4-(cyclopropylamino)benzamide, are solids at room temperature. The boiling points of amides are much higher than those of alcohols of similar molar mass. Amides of five or fewer carbon atoms are soluble in water .Scientific Research Applications
Catalytic Functionalization : A study by Ladd, Belouin, and Charette (2016) discusses the intramolecular Pd-catalyzed functionalization of cyclopropyl α-amino acid-derived benzamides. They demonstrate a method that proceeds without the need for silver or pivalate additives, providing access to a diverse range of ethyl 1,2,3,4-tetrahydroisoquinolone-3-carboxylates with good to excellent yields (Ladd, Belouin, & Charette, 2016).
Synthesis and Structural Analysis : Anderson et al. (2006) conducted structure-activity relationship studies to synthesize a series of 3- and 3,4-substituted benzamides from 3-amino-2-cyclohexenones. They developed an improved synthesis method and undertook NMR and X-ray structural analyses of the synthesized analogs, providing valuable insights into their molecular interactions (Anderson et al., 2006).
Biochemical Impact Study : Milam and Cleaver (1984) explored the effects of 3-Aminobenzamide and related compounds on various metabolic processes. They found that, apart from inhibiting poly(adenosine diphosphate-ribose) synthetase, these compounds also influence cell viability, glucose metabolism, and DNA synthesis, highlighting the complexity of their biochemical impact (Milam & Cleaver, 1984).
Medicinal Chemistry Applications : Ammaji et al. (2019) discuss the use of benzamides, including ortho-amino substituted derivatives, in medicinal chemistry for treating various disorders. They highlight the role of benzamides as intermediates in synthesizing medicinal compounds and provide an evaluation of synthesized compounds using Insilico toxicity prediction methods (Ammaji et al., 2019).
Electrochemical Oxidation Studies : Jovanović et al. (2020) examined the electrochemical oxidation of amino-substituted benzamide derivatives, focusing on their potential as antioxidants. They proposed reaction mechanisms based on cyclic and square-wave voltammetry studies, contributing to the understanding of these compounds' free radical scavenging activities (Jovanović et al., 2020).
Enzyme Inhibition Research : Purnell and Whish (1980) identified various benzamides substituted in the 3-position as inhibitors of poly(ADP-ribose) synthetase. This research highlights the potential use of these compounds in exploring the enzyme's functions and as tools in biochemical research (Purnell & Whish, 1980).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a versatile small molecule scaffold used in pharmaceutical testing
Mode of Action
It’s known that the compound can be synthesized through selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products, which makes the selective monoacylation process relatively complicated .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
As a versatile small molecule scaffold, it’s used in pharmaceutical testing , but the specific results of its action require further investigation.
properties
IUPAC Name |
3-amino-4-(cyclopropylamino)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-8-5-6(10(12)14)1-4-9(8)13-7-2-3-7/h1,4-5,7,13H,2-3,11H2,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDXTDXLNHRLGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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